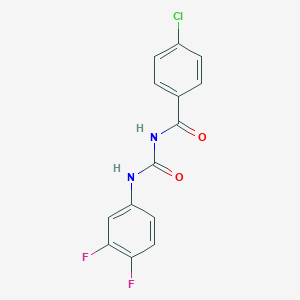
N-(4-chlorobenzoyl)-N'-(3,4-difluorophenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorobenzoyl)-N'-(3,4-difluorophenyl)urea, also known as CDC25 inhibitor II, is a chemical compound that has been extensively studied for its potential as an anticancer agent. This compound belongs to the class of urea-based kinase inhibitors and has been shown to exhibit potent inhibitory activity against the CDC25 family of phosphatases.
Wirkmechanismus
N-(4-chlorobenzoyl)-N'-(3,4-difluorophenyl)urea exerts its anticancer activity by inhibiting the activity of N-(4-chlorobenzoyl)-N'-(3,4-difluorophenyl)urea phosphatases, which are essential for the activation of cyclin-dependent kinases (CDKs) that drive cell cycle progression. By inhibiting the activity of N-(4-chlorobenzoyl)-N'-(3,4-difluorophenyl)urea phosphatases, N-(4-chlorobenzoyl)-N'-(3,4-difluorophenyl)urea prevents the activation of CDKs, leading to cell cycle arrest and ultimately, cell death.
Biochemical and Physiological Effects:
In addition to its anticancer activity, N-(4-chlorobenzoyl)-N'-(3,4-difluorophenyl)urea has been shown to exhibit a range of biochemical and physiological effects. These include the inhibition of angiogenesis, the induction of apoptosis, and the modulation of immune responses.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(4-chlorobenzoyl)-N'-(3,4-difluorophenyl)urea is its potent inhibitory activity against N-(4-chlorobenzoyl)-N'-(3,4-difluorophenyl)urea phosphatases, which makes it a promising candidate for the development of novel anticancer therapeutics. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the development of N-(4-chlorobenzoyl)-N'-(3,4-difluorophenyl)urea as an anticancer agent. One potential avenue is the development of novel formulations that improve the solubility and bioavailability of the compound. Another potential direction is the identification of biomarkers that can be used to predict the response of cancer cells to treatment with N-(4-chlorobenzoyl)-N'-(3,4-difluorophenyl)urea, which could help to personalize treatment strategies for individual patients. Additionally, further studies are needed to elucidate the full range of biochemical and physiological effects of N-(4-chlorobenzoyl)-N'-(3,4-difluorophenyl)urea, which could uncover new therapeutic applications for this compound.
Synthesemethoden
The synthesis of N-(4-chlorobenzoyl)-N'-(3,4-difluorophenyl)urea involves the reaction of 4-chlorobenzoyl isocyanate with 3,4-difluoroaniline in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate carbamate, which is subsequently dehydrated to form the final product.
Wissenschaftliche Forschungsanwendungen
The N-(4-chlorobenzoyl)-N'-(3,4-difluorophenyl)urea family of phosphatases plays a critical role in the regulation of cell cycle progression, and their overexpression has been implicated in the development and progression of various types of cancer. N-(4-chlorobenzoyl)-N'-(3,4-difluorophenyl)urea has been shown to exhibit potent inhibitory activity against N-(4-chlorobenzoyl)-N'-(3,4-difluorophenyl)ureaA, N-(4-chlorobenzoyl)-N'-(3,4-difluorophenyl)ureaB, and N-(4-chlorobenzoyl)-N'-(3,4-difluorophenyl)ureaC, making it a promising candidate for the development of novel anticancer therapeutics.
Eigenschaften
Molekularformel |
C14H9ClF2N2O2 |
|---|---|
Molekulargewicht |
310.68 g/mol |
IUPAC-Name |
4-chloro-N-[(3,4-difluorophenyl)carbamoyl]benzamide |
InChI |
InChI=1S/C14H9ClF2N2O2/c15-9-3-1-8(2-4-9)13(20)19-14(21)18-10-5-6-11(16)12(17)7-10/h1-7H,(H2,18,19,20,21) |
InChI-Schlüssel |
LSRXYCOLZQKRAR-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)NC(=O)NC2=CC(=C(C=C2)F)F)Cl |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)NC(=O)NC2=CC(=C(C=C2)F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-bromo-N-[2-isopropoxy-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B284121.png)
![2-bromo-N-[2-isopropoxy-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B284122.png)
![N-[2-(3-bromophenoxy)-5-(trifluoromethyl)phenyl]-2-ethoxyacetamide](/img/structure/B284123.png)
![N-[2-(3-bromophenoxy)-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B284124.png)
![2-ethoxy-N-[2-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B284127.png)
![N-[2-(3-bromophenoxy)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B284128.png)
![cyclohexyl 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl sulfide](/img/structure/B284129.png)
![1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl 3-phenylpropyl sulfide](/img/structure/B284133.png)
![3-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}propyl phenyl ether](/img/structure/B284134.png)
![3-methoxy-N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B284141.png)
![N-(tert-butyl)-2-{[(4-methoxyphenyl)sulfonyl]amino}-1,3-benzothiazole-6-sulfonamide](/img/structure/B284147.png)
![5-bromo-N-{6-[(tert-butylamino)sulfonyl]-1,3-benzothiazol-2-yl}-2-furamide](/img/structure/B284148.png)
![N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-naphthalenesulfonamide](/img/structure/B284153.png)
![N-{4-[(propylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide](/img/structure/B284161.png)